![molecular formula C17H14FN3O3S B2439465 2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286713-84-5](/img/structure/B2439465.png)
2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Advanced Oxidation Processes
Compounds similar to the query have been studied in the context of their degradation and interaction with advanced oxidation processes (AOPs). AOPs are pivotal in addressing water scarcity and the environmental accumulation of recalcitrant compounds. Research has focused on the degradation pathways, kinetics, mechanisms, and biotoxicity of by-products resulting from AOP treatment of related compounds, emphasizing the critical role of such processes in environmental remediation and the sustainability of water resources (Qutob et al., 2022).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring, a feature that may be structurally or functionally related to the compound , is a prominent motif in medicinal chemistry. Derivatives of 1,3,4-oxadiazoles have been extensively explored for their therapeutic worth across a wide range of medicinal applications. These compounds exhibit an array of bioactivities due to their effective binding with enzymes and receptors in biological systems, offering insights into the development of new medicinal agents with enhanced activity and reduced toxicity (Verma et al., 2019).
Environmental Fate of Emerging Pollutants
The research into the environmental fate and biochemical transformations of emerging pollutants, including those with chiral properties or those containing phenolic groups, sheds light on the differential effects of stereoisomers and the importance of understanding biotransformation processes. This knowledge is crucial for detecting, monitoring, and managing the environmental impacts of pharmaceuticals and other organic pollutants (Wong, 2006).
Pharmacological and Environmental Considerations
Studies on related compounds, including phenothiazines and derivatives of acetaminophen, further elaborate on the pharmacological activities, environmental persistence, and potential toxicological impacts of such chemicals. These investigations underline the necessity for continued research into the safe use, environmental behavior, and effective management of pharmaceuticals and chemically related substances to mitigate adverse health and ecological effects (Pluta et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-12-6-8-14(9-7-12)25-11-15(22)19-17-21-20-16(24-17)10-23-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSIBEKQPUBPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide |
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